

Organocatalytic reduction of ketimines with chiral phosphoric acid and benzothiazoline

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Compound of Interest

Compound Name: *Benzothiazoline*

Cat. No.: *B1199338*

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Application Notes and Protocols: Organocatalytic Reduction of Ketimines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of ketimines to chiral amines is a cornerstone transformation in synthetic organic chemistry, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and chiral ligands. This document outlines an efficient organocatalytic method for this transformation, employing a chiral phosphoric acid (CPA) as the catalyst and **benzothiazoline** as a mild and effective hydride source. This metal-free approach offers high enantioselectivity and yields under mild reaction conditions, presenting a practical alternative to transition-metal-catalyzed reductions.

Reaction Principle

The reaction proceeds via a transfer hydrogenation mechanism. The chiral phosphoric acid catalyst activates the ketimine substrate by forming a chiral ion pair with the protonated imine. Simultaneously, the **benzothiazoline**, acting as a hydride donor, is also coordinated by the catalyst. This dual activation facilitates the stereocontrolled transfer of a hydride from the **benzothiazoline** to the imine carbon, affording the chiral amine with high enantiopurity. The **benzothiazoline** is oxidized to the stable benzothiazole in the process.

Data Presentation

The following tables summarize the quantitative data for the organocatalytic reduction of various ketimines, demonstrating the scope and efficiency of this method.

Table 1: Optimization of Chiral Phosphoric Acid Catalyst

Entry	Catalyst (mol%)	Time (h)	Yield (%)	ee (%)
1	(S)-CPA-1 (5)	22	63	11
2	(S)-CPA-2 (5)	22	85	45
3	(S)-CPA-3 (5)	22	92	70
4	(S)-CPA-4 (5)	22	95	88
5	(R)-TRIP (5)	22	97	92

Reaction conditions: Ketimine (0.1 mmol), 2-phenyl**benzothiazoline** (0.2 mmol), catalyst (5 mol%) in toluene (0.5 mL) at room temperature.

Table 2: Screening of 2-Substituted Benzothiazolines

Entry	Benzothiazoline	Time (h)	Yield (%)	ee (%)
1	2-Phenyl	22	97	92
2	2-(p-Tolyl)	22	98	94
3	2-(2-Naphthyl)	22	95	97
4	2-(1-Naphthyl)	22	96	85
5	2-Cyclohexyl	22	90	93

Reaction conditions: Ketimine (0.1 mmol), **benzothiazoline** (0.2 mmol), (R)-TRIP (5 mol%) in toluene (0.5 mL) at room temperature.

Table 3: Substrate Scope of Ketimine Reduction

Entry	R ¹	R ²	Time (h)	Yield (%)	ee (%)
1	Ph	Me	22	95	97
2	p-MeO-C ₆ H ₄	Me	24	96	98
3	p-Cl-C ₆ H ₄	Me	20	94	96
4	2-Naphthyl	Me	24	93	95
5	Ph	Et	26	90	98
6	Cyclohexyl	Me	30	85	95

Reaction conditions: Ketimine (0.1 mmol), 2-(2-naphthyl)**benzothiazoline** (0.14 mmol), (R)-TRIP (2 mol%) in mesitylene (0.5 mL) at 50 °C.

Experimental Protocols

General Procedure for the Asymmetric Reduction of Ketimines

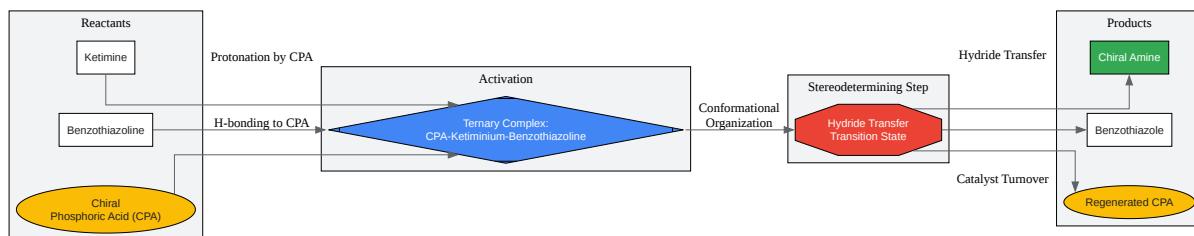
To a screw-capped test tube equipped with a magnetic stir bar are added the ketimine (0.10 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (R)-TRIP (0.005 mmol, 0.05 equiv), and the 2-substituted **benzothiazoline** (0.20 mmol, 2.0 equiv). The tube is sealed and the appropriate solvent (0.5 mL) is added. The reaction mixture is stirred at the specified temperature for the time indicated in the tables. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess of the product is determined by chiral HPLC analysis.

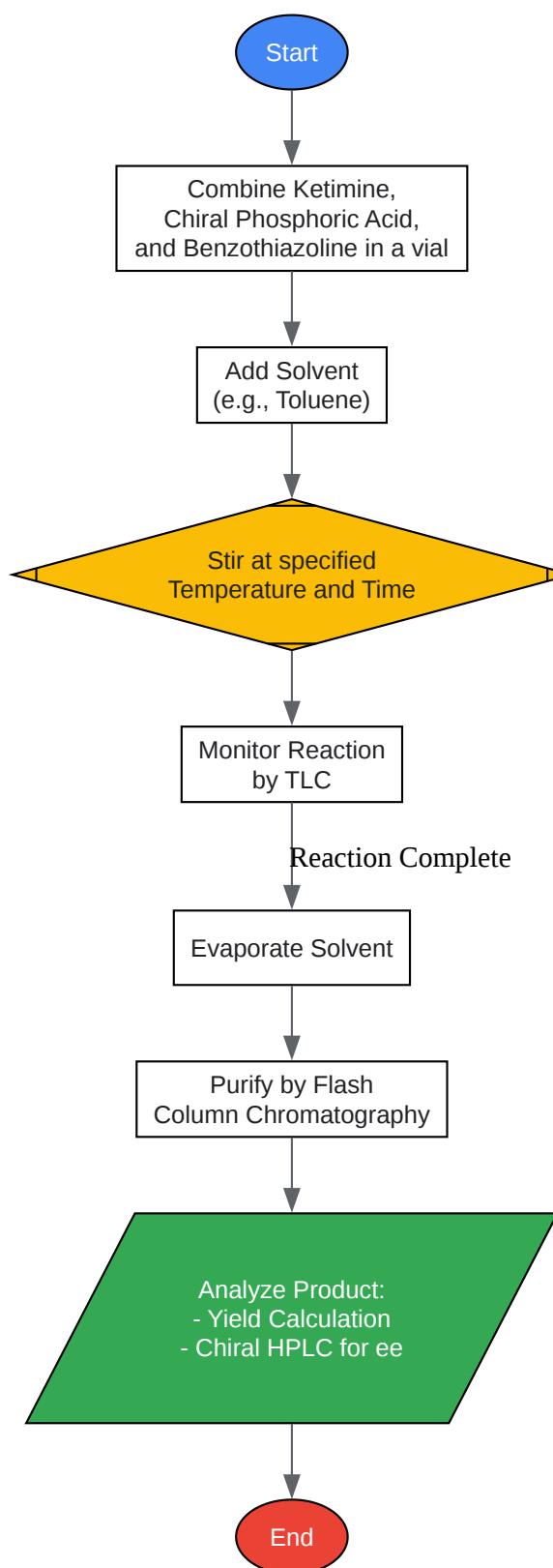
In Situ Generation of Benzothiazoline and Subsequent Reduction

In a variation of the protocol, the **benzothiazoline** reducing agent can be generated *in situ*.^[1] To a solution of the ketimine (0.1 mmol) and the chiral phosphoric acid (5 mol%) in the chosen solvent, are added 2-aminothiophenol and the desired aldehyde. This mixture is stirred to form the **benzothiazoline** in the reaction vessel, which then proceeds to reduce the ketimine.^[1]

Visualizations

Reaction Mechanism



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References

- 1. pubs.acs.org [pubs.acs.org]
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